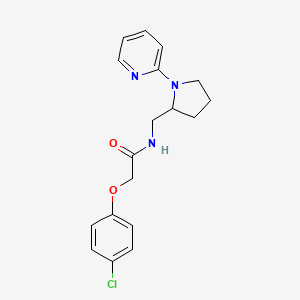![molecular formula C21H19NO3 B2790572 1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798415-87-8](/img/structure/B2790572.png)
1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a spirocyclic compound that features a unique structural motif combining an isobenzofuran and a piperidine ring system
Mechanism of Action
Target of Action
The primary target of 1’-cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one, also known as 1’-[(E)-3-phenylprop-2-enoyl]spiro[2-benzofuran-3,4’-piperidine]-1-one, is the σ2 receptor . The σ2 receptor is a subtype of the σ receptors, which are of significant pharmacological interest due to their involvement in the pathophysiology of several diseases .
Mode of Action
The compound interacts with the σ2 receptor, exhibiting high affinity and specificity It is known that the compound’s interaction with the σ2 receptor leads to a series of biochemical reactions that can influence various physiological processes .
Biochemical Pathways
Σ2 receptors have been implicated in a variety of biological processes, including cell proliferation, differentiation, and apoptosis . Therefore, it is plausible that the compound’s interaction with the σ2 receptor could influence these processes.
Pharmacokinetics
It is known that the compound is rapidly metabolized . The major metabolites include an N-debenzylated metabolite and a hydroxylated metabolite . The metabolism of the compound is primarily mediated by the cytochrome P450 isoenzyme CYP3A4 .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the σ2 receptor. The compound has been shown to display analgesic activity against neuropathic pain , suggesting that it acts as a σ2 receptor antagonist .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s metabolic stability could be influenced by factors such as the presence of certain enzymes or co-factors. Additionally, the compound’s efficacy could be influenced by factors such as the expression levels of the σ2 receptor in different tissues or the presence of other competing ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones in good to high yields .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1’-Cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1’-Cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- Spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H) tetraones
- Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3′(1H)-diones
Uniqueness: 1’-Cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its specific structural features, which combine the isobenzofuran and piperidine ring systems
Properties
IUPAC Name |
1'-[(E)-3-phenylprop-2-enoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-19(11-10-16-6-2-1-3-7-16)22-14-12-21(13-15-22)18-9-5-4-8-17(18)20(24)25-21/h1-11H,12-15H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBMWYAUPLLRQC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B2790489.png)
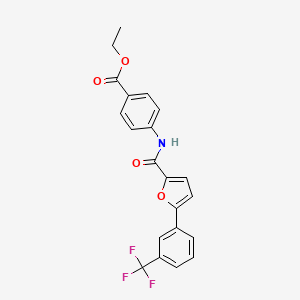
![(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790491.png)
![N-(2-ethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2790492.png)
![N-(4-carbamoylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2790494.png)
![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2790495.png)
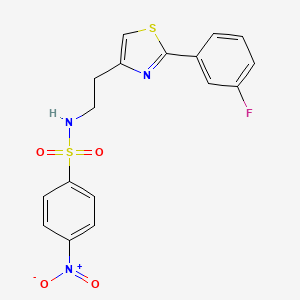

![nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2790499.png)
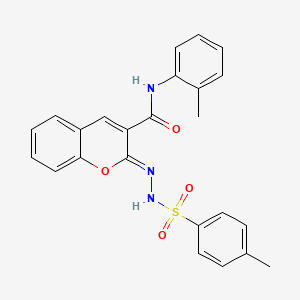
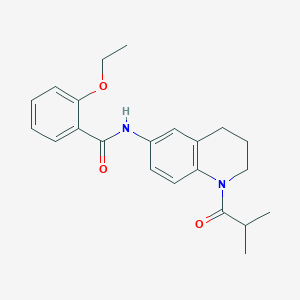
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2790507.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B2790508.png)
